(6-Chloropyridin-3-yl)(morpholino)methanone

Catalog No.
S1534457
CAS No.
64614-49-9
M.F
C10H11ClN2O2
M. Wt
226.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Chloropyridin-3-yl)(morpholino)methanone

CAS Number

64614-49-9

Product Name

(6-Chloropyridin-3-yl)(morpholino)methanone

IUPAC Name

(6-chloropyridin-3-yl)-morpholin-4-ylmethanone

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

InChI

InChI=1S/C10H11ClN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2

InChI Key

FCXXBTYIFBFZML-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)Cl

The exact mass of the compound (6-Chloropyridin-3-yl)(morpholino)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(6-Chloropyridin-3-yl)(morpholino)methanone (CAS 64614-49-9) is a highly processable, bi-functional heterocyclic building block designed for advanced pharmaceutical synthesis. It features a highly electrophilic 6-chloro position, primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, paired with a pre-installed morpholine amide at the 3-position . By integrating the privileged morpholine motif—a common solubility-enhancing pharmacophore in modern kinase and protease inhibitors—directly into the precursor, this compound eliminates the need for downstream amide coupling. This structural configuration offers technical buyers a streamlined, high-atom-economy starting material that exhibits superior organic solubility and immediate readiness for parallel library synthesis or scale-up manufacturing [1].

Procurement substitution with the cheaper parent compound, 6-chloronicotinic acid, introduces significant operational inefficiencies. Utilizing the free acid requires an additional synthetic step for amide coupling, consuming expensive reagents (e.g., HATU, EDC/HOBt) and generating stoichiometric waste that complicates purification and reduces overall atom economy [1]. Furthermore, the free acid suffers from poor solubility in standard aprotic solvents due to strong intermolecular hydrogen bonding, which can cause precipitation and irreproducibility in automated library synthesis. Conversely, substituting with a 6-bromo analog increases precursor molecular weight and cost without providing a necessary advantage for SNAr reactions; the highly electronegative chlorine atom in the target compound actually provides superior stabilization of the Meisenheimer complex during nucleophilic attack, making the 6-chloro variant the optimal choice for cost-effective, high-yield substitutions [2].

Elimination of Coupling Reagent Waste and Synthetic Steps

Using the pre-formed morpholine amide directly in cross-coupling or SNAr workflows completely bypasses the need for late-stage amidation. When starting from 6-chloronicotinic acid, chemists must use at least 1.0 to 1.5 equivalents of coupling reagents (like HATU or EDC) and a tertiary amine base, generating substantial urea byproducts [1]. By procuring (6-Chloropyridin-3-yl)(morpholino)methanone, this entire step is eliminated, reducing reagent mass intensity and avoiding the risk of unreacted acid interfering with palladium catalysts.

Evidence DimensionCoupling Reagent Waste Generation
Target Compound Data0 equivalents (pre-installed amide)
Comparator Or Baseline6-chloronicotinic acid (>1.0 eq HATU/EDC waste per mole of product)
Quantified Difference100% reduction in amide-coupling waste and elimination of 1 synthetic step
ConditionsStandard API synthesis workflow requiring a morpholino-nicotinoyl motif

Eliminating a synthetic step and associated stoichiometric waste directly lowers scale-up manufacturing costs and simplifies downstream purification.

Enhanced Organic Solubility for Homogeneous Catalysis

The presence of the morpholine ring disrupts the highly crystalline, hydrogen-bonded network typical of free nicotinic acids. This structural modification significantly enhances the compound's solubility in common aprotic solvents such as THF, DCM, and DMF. High solubility is critical for maintaining homogeneous reaction conditions during low-temperature SNAr reactions or automated parallel synthesis, where precipitation of intermediates leads to failed reactions and clogged liquid handlers.

Evidence DimensionSolubility in Aprotic Solvents (e.g., THF, DCM)
Target Compound DataHigh solubility (homogeneous solution at >0.5 M)
Comparator Or Baseline6-chloronicotinic acid (Poor solubility, often requires highly polar or protic solvent mixtures)
Quantified DifferenceEnables high-concentration homogeneous reactions without precipitation
ConditionsRoom temperature to 0 °C in standard organic solvents (THF/DCM)

Reliable solubility in aprotic solvents ensures reproducibility in automated library synthesis and prevents equipment fouling during scale-up.

Superior SNAr Reactivity via Halogen Electronegativity

For nucleophilic aromatic substitution (SNAr) at the 6-position of the pyridine ring, the leaving group ability is heavily influenced by the stabilization of the anionic Meisenheimer complex. The high electronegativity of the chlorine atom in (6-Chloropyridin-3-yl)(morpholino)methanone polarizes the C-Halogen bond more effectively than a bromine atom, leading to faster attack by amine or thiolate nucleophiles [1]. This allows for milder reaction conditions compared to 6-bromo analogs, while also benefiting from a lower molecular weight and typically lower procurement cost.

Evidence DimensionSNAr Reaction Kinetics and Atom Economy
Target Compound Data6-Chloro substituent (Highly polarized, excellent Meisenheimer stabilization, MW 226.66)
Comparator Or Baseline6-Bromo analog (Less polarized, lower atom economy, MW ~271.11)
Quantified DifferenceFaster SNAr kinetics under mild conditions with a ~16% improvement in atom economy
ConditionsNucleophilic displacement with amines/alkoxides in polar aprotic solvents

Prioritizing the 6-chloro variant accelerates SNAr reaction times, permits milder conditions, and improves overall atom economy compared to heavier brominated alternatives.

Parallel Library Synthesis of Kinase Inhibitors

Where this compound is the right choice: High-throughput medicinal chemistry programs targeting novel kinase inhibitors. The pre-installed morpholine group ensures baseline organic solubility across the library, while the highly reactive 6-chloro position allows for rapid, parallel diversification via SNAr with various anilines and aliphatic amines without the need for intermediate purification steps [1].

Scale-Up Manufacturing of Morpholino-Nicotinoyl APIs

Where this compound is the right choice: Pilot-plant and commercial scale-up of active pharmaceutical ingredients (APIs) containing the morpholino-nicotinoyl pharmacophore (e.g., specific factor Xa inhibitors or PI3K inhibitors). Procuring this exact building block bypasses the need to handle expensive, moisture-sensitive coupling reagents (like T3P or HATU) at scale, significantly reducing waste disposal costs and streamlining the regulatory CMC profile[2].

Chemodivergent Palladium-Catalyzed Cross-Coupling

Where this compound is the right choice: Advanced synthetic routes requiring Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the pyridine 6-position. The robust morpholine amide acts as an electron-withdrawing group that activates the ring without interfering with palladium catalysts, unlike free carboxylic acids which can coordinate to the metal center or require protection/deprotection sequences[3].

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(6-Chloropyridin-3-yl)(morpholin-4-yl)methanone

Dates

Last modified: 08-15-2023

Explore Compound Types